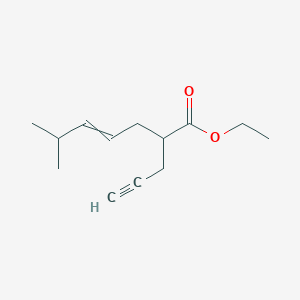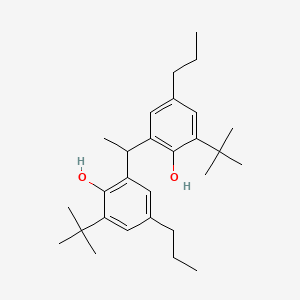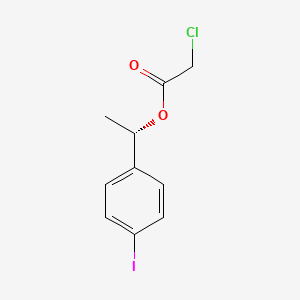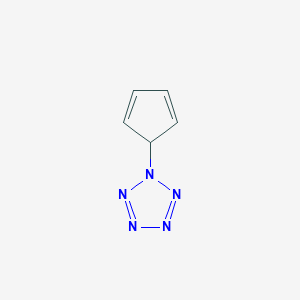
(Cyclopenta-2,4-dien-1-yl)-1H-pentazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopenta-2,4-dien-1-yl)-1H-pentazole is a compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound consists of a cyclopentadienyl ring fused with a pentazole ring, making it an intriguing subject for research in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopenta-2,4-dien-1-yl)-1H-pentazole typically involves the reaction of cyclopentadiene with azide compounds under controlled conditions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a suitable azide to form the desired pentazole ring . The reaction conditions often require specific temperatures and catalysts to ensure the formation of the pentazole ring without unwanted side reactions.
Industrial Production Methods
While industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopenta-2,4-dien-1-yl)-1H-pentazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The pentazole ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Aplicaciones Científicas De Investigación
(Cyclopenta-2,4-dien-1-yl)-1H-pentazole has several scientific research applications:
Biology: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The unique structure of the compound makes it a candidate for the development of novel pharmaceuticals with specific biological targets.
Mecanismo De Acción
The mechanism of action of (Cyclopenta-2,4-dien-1-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: This compound shares the cyclopentadienyl ring but differs in its substituents, leading to different reactivity and applications.
1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: This compound has a similar cyclopentadienyl ring but is substituted with a nitrobenzene group, resulting in different chemical properties and uses.
Uniqueness
(Cyclopenta-2,4-dien-1-yl)-1H-pentazole is unique due to its pentazole ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
652148-66-8 |
|---|---|
Fórmula molecular |
C5H5N5 |
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
1-cyclopenta-2,4-dien-1-ylpentazole |
InChI |
InChI=1S/C5H5N5/c1-2-4-5(3-1)10-8-6-7-9-10/h1-5H |
Clave InChI |
BYAMLWFFTBBUKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C=C1)N2N=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


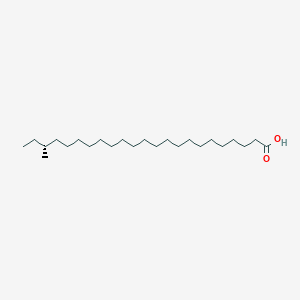
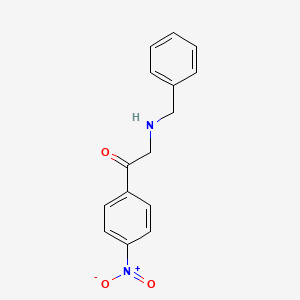
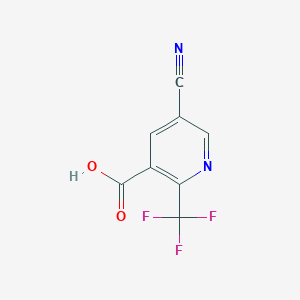
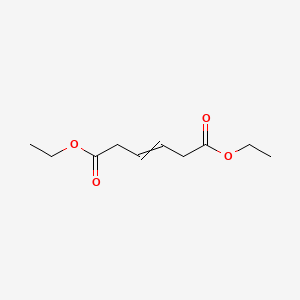
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)
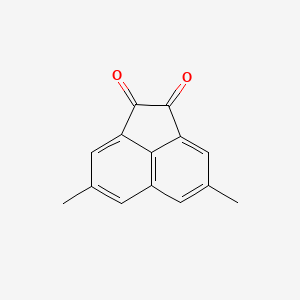
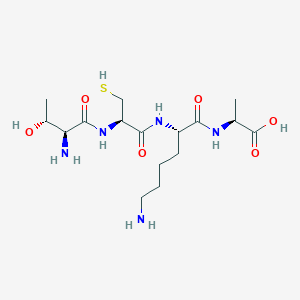

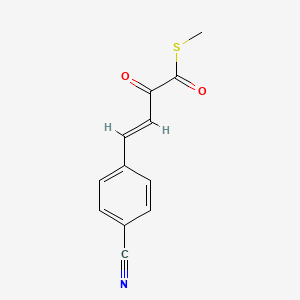
![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)

